2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine
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Overview
Description
2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine is an organic chemical compound with the molecular formula C11H12N2OS. It is a pyrimidine derivative that contains a methoxy group and a methylthiophene group, which are attached to the 2 and 4 positions of the pyrimidine ring, respectively
Scientific Research Applications
2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological properties are being explored for potential therapeutic applications.
Medicine: Researchers are investigating the compound’s potential as a lead molecule for developing new drugs.
Industry: The compound is used in material science for developing new materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
Target of Action
They can interact with various enzymes and receptors in the body .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity .
Biochemical Pathways
Pyrimidine derivatives can be involved in a variety of biochemical pathways due to their presence in nucleic acids. They can affect DNA replication, transcription, and translation, among other processes .
Pharmacokinetics
The presence of the methyl and methoxy groups could potentially affect its solubility and therefore its absorption and distribution .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. It could potentially affect cell growth, division, or survival, among other processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine can be synthesized by various methods. One common synthetic route involves the reaction between 2-methyl-4-chloropyrimidine and 3-methylthiophene in the presence of a base such as potassium carbonate. Another method involves the reaction between 2-chloropyrimidine-4-carbaldehyde and 3-methylthiophene-2-carbaldehyde in the presence of catalytic amounts of sodium methoxide (NaOMe). These reactions typically occur under controlled conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: When exposed to air or light, the compound may undergo oxidation, leading to changes in its physical and chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Reduction: The compound can also undergo reduction reactions, where the double bonds in the pyrimidine or thiophene rings are reduced to single bonds.
Comparison with Similar Compounds
2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine can be compared with other similar compounds, such as:
2-Methyl-4-chloropyrimidine: This compound is a precursor in the synthesis of this compound and shares a similar pyrimidine core structure.
3-Methylthiophene: This compound is another precursor and shares the thiophene ring structure.
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene have similar thiophene rings and are used in various applications, including anticancer and anti-atherosclerotic agents.
The uniqueness of this compound lies in its combination of the pyrimidine and thiophene rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-4-6-15-10(8)7-14-11-3-5-12-9(2)13-11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKSKJROFXPQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)COC2=NC(=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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